N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide
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Overview
Description
N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide is a synthetic organic compound characterized by the presence of an azide group, an ethoxy chain, and an iodoacetamide moiety
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis .
Cellular Effects
Given its interaction with SERCA, it is likely that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Computational investigations have been conducted to forecast the binding mode between the synthesized compound and SERCA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide typically involves the following steps:
Preparation of 2-(2-(2-azidoethoxy)ethoxy)ethanol: This intermediate is synthesized by reacting 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of this compound: The intermediate is then reacted with 2-iodoacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy chain can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
Scientific Research Applications
N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and labeling applications, where the compound can selectively react with alkyne-functionalized molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-chloroacetamide: Similar structure but with a chloroacetamide moiety instead of an iodoacetamide.
N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-bromoacetamide: Contains a bromoacetamide group instead of an iodoacetamide.
Properties
CAS No. |
1407523-50-5 |
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Molecular Formula |
C8H15IN4O3 |
Molecular Weight |
342.1 |
Purity |
95 |
Origin of Product |
United States |
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